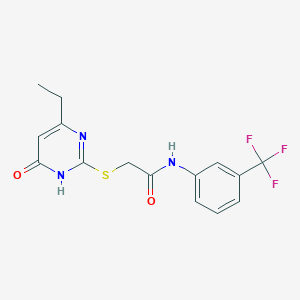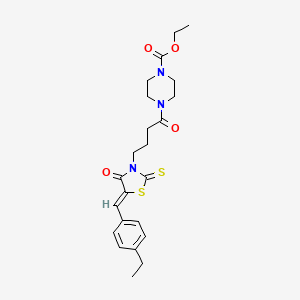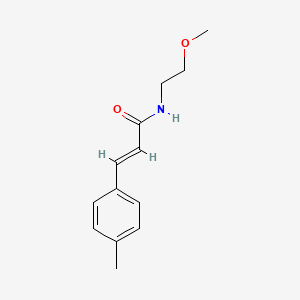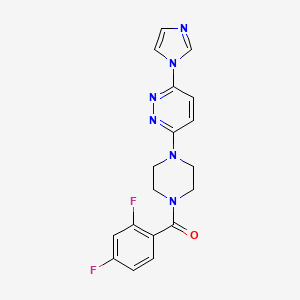![molecular formula C20H20F3NO3S B2601852 4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid CAS No. 279691-64-4](/img/structure/B2601852.png)
4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with several functional groups. It contains a tert-butylphenyl group, a trifluoromethyl group attached to a pyridine ring, and a sulfanylbutanoic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butylphenyl and pyridine groups are aromatic, while the sulfanylbutanoic acid group contains a sulfur atom, which could potentially participate in various types of bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The pyridine ring could potentially act as a base or a nucleophile, while the sulfanylbutanoic acid group could potentially undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the aromatic rings could influence its solubility, boiling point, and melting point .科学的研究の応用
Chemiluminescence in Sulfanyl-Substituted Bicyclic Dioxetanes
Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has revealed their potential in base-induced chemiluminescence. The singlet oxygenation of compounds bearing an acetoxy or methoxy group at the 2-position has produced sulfanyl-substituted dioxetanes. These compounds are stable enough to handle at room temperature and can undergo further oxidation to afford sulfinyl- and sulfonyl-substituted dioxetanes. Base-induced decomposition of these dioxetanes in DMSO has demonstrated their ability to emit light, with moderate yields, highlighting their potential in chemiluminescent applications (Watanabe et al., 2010).
OLED Applications with Iridium(III) Complexes
The synthesis of red iridium(III) complexes using sulfur-containing ancillary ligands, where 4-(4-(trifluoromethyl)phenyl)quinazoline was utilized as the main ligand, demonstrates the utility of such compounds in organic light-emitting diodes (OLEDs). These complexes exhibit phosphorescence quantum yields as high as 0.72, making them suitable for use as emitters in OLEDs. The addition of tert-butyl groups to the complex improved device properties significantly, achieving a maximum luminance of 26,184 cd m-2 and an external quantum efficiency of 21.50%, with CIE coordinates at (0.65, 0.34) (Su & Zheng, 2019).
Larvicidal and Antimicrobial Activities
A series of novel triazinone derivatives were synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. This showcases the compound's potential in contributing to the development of new agents for pest control and combating microbial infections (Kumara et al., 2015).
Catalytic Applications in Organic Synthesis
Research into the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts has shown promising results. This study demonstrates the effectiveness of triethylammonium-based sulfonic acid functionalized ionic liquid as a catalyst, achieving a phenol conversion rate of 86% with 57.6% selectivity to 4-tert-butylphenol at a relatively low temperature of 70°C. The catalyst retained its activity over multiple cycles, indicating its potential for sustainable chemical processes (Elavarasan et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3S/c1-19(2,3)13-6-4-12(5-7-13)15(25)10-16(18(26)27)28-17-9-8-14(11-24-17)20(21,22)23/h4-9,11,16H,10H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXPGJOMAFOWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide](/img/structure/B2601769.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2601772.png)


![(4,6-Dimethylpyrimidin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2601777.png)
![N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2601778.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide](/img/structure/B2601779.png)
![6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2601780.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2601787.png)

![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)
